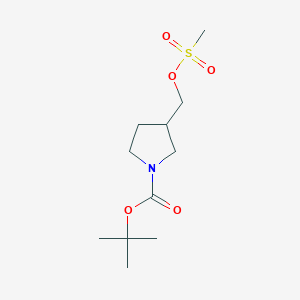
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
描述
Tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO5S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 279.35 g/mol
- CAS Number : 141699-56-1
Structure
The compound features a pyrrolidine ring substituted with a tert-butyl group and a methylsulfonyl moiety, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticonvulsant Activity : Compounds with similar structures have shown effectiveness in reducing seizure activity in animal models, suggesting potential use in epilepsy treatment .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, with IC values indicating significant potency. For example, thiazole-bearing molecules related to this compound have shown promising anti-cancer properties .
Case Studies and Research Findings
-
Anticonvulsant Studies :
- A study evaluated the anticonvulsant properties of thiazole-integrated pyrrolidinones, revealing that modifications at specific positions significantly enhanced efficacy against induced seizures. The presence of the methylsulfonyl group may play a role in enhancing this activity due to its electron-donating properties .
-
Cytotoxicity Testing :
- In vitro testing on human cancer cell lines (e.g., HepG2 and Jurkat cells) indicated that certain analogues of pyrrolidine compounds exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The structural characteristics of these compounds were crucial for their activity profiles .
- Mechanistic Insights :
Synthesis and Yield
The synthesis of this compound typically involves the reaction of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound with high purity and good yield (approximately 99%) .
科学研究应用
Medicinal Chemistry
Pharmacological Potential
The compound is of interest in medicinal chemistry for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects .
Case Studies
Recent studies have focused on the synthesis of pyrrolidine derivatives, including this compound), showcasing its potential as a scaffold for novel pharmaceuticals. For instance, a study demonstrated that modifications to the pyrrolidine ring could enhance binding affinity to specific receptors, potentially leading to new treatments for pain management .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for constructing complex organic molecules. The methylsulfonyl group enhances its reactivity, allowing for facile transformations under mild conditions .
Synthesis Examples
The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base like triethylamine. This method yields high purity and efficiency, demonstrating its practicality in laboratory settings .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups allow for the development of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .
属性
IUPAC Name |
tert-butyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRHYGNZDGDQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400426 | |
| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-56-1 | |
| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













